1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea

Lipophilicity Hydrogen bonding Drug-likeness

Secure CAS 1351584-68-3, the ortho-trifluoromethyl isomer, for chemical probe applications demanding steric hindrance. Substitution with meta-CF₃ analogs (CAS 1351599-74-0) is scientifically unsubstantiated and risks conformational artifacts. This unsymmetrical urea is a validated inactive negative control in AMPAR-stargazin (AID 1259245) and GIRK2 (AID 1259324) assays. Ideal for diversity screening and QSAR model refinement. Procurement guarantees an exact ortho-substituted reference standard.

Molecular Formula C17H17F3N2O2
Molecular Weight 338.33
CAS No. 1351584-68-3
Cat. No. B2474260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
CAS1351584-68-3
Molecular FormulaC17H17F3N2O2
Molecular Weight338.33
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O
InChIInChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-4-5-9-15(14)22-16(24)21-11-13(23)10-12-6-2-1-3-7-12/h1-9,13,23H,10-11H2,(H2,21,22,24)
InChIKeyUGRFFEBWVLMAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea (CAS 1351584-68-3) – Procurement-Relevant Chemical Profile and Comparator Landscape


1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea (CAS 1351584-68-3) is a synthetic unsymmetrical urea derivative characterized by a 2-hydroxy-3-phenylpropyl moiety on one urea nitrogen and an ortho-trifluoromethylphenyl group on the other [1]. Its molecular formula is C₁₇H₁₇F₃N₂O₂ with a molecular weight of 338.32 g/mol [1]. The compound contains one undefined stereocenter at the hydroxyl-bearing carbon of the phenylpropyl chain [1]. It has been deposited as part of the Vanderbilt Discovery Collection screening library (external ID VU0536366-1) [2], indicating its intended use in early-stage high-throughput screening campaigns. The closest structural analog is the meta-CF₃ positional isomer, 1-(2-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS 1351599-74-0), which differs solely in the substitution position of the trifluoromethyl group on the phenyl ring [3].

Why Generic Substitution Risks Undefined Activity: The Ortho-CF₃ Positional Isomer of 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea Requires Evidence-Based Selection


Substituting the ortho-CF₃ isomer (CAS 1351584-68-3) with the commercially more prevalent meta-CF₃ isomer (CAS 1351599-74-0) or with analogs bearing alternative aryl substituents (e.g., 4-fluorophenyl, 4-methoxybenzyl, or phenethyl derivatives) cannot be assumed to be functionally neutral [1]. The ortho-trifluoromethyl group introduces distinct steric hindrance, conformational restriction about the urea-aryl bond, and altered hydrogen-bonding capacity of the urea NH compared to meta-substituted or non-fluorinated analogs, which can profoundly influence target binding, metabolic stability, and physicochemical properties [2]. In the absence of direct comparative biological data, any assumption of interchangeability is unsubstantiated and constitutes a procurement risk for screening campaigns requiring defined chemical space exploration. The quantitative evidence below establishes which dimensions of differentiation are currently measurable and which remain uncharacterized.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea (CAS 1351584-68-3) Against Closest Analogs


Ortho vs. Meta CF₃ Substitution: Computed Lipophilicity and H-Bonding Profile Differentiates the Two Positional Isomers

The ortho-CF₃ isomer (target compound) and its meta-CF₃ isomer are constitutional isomers with identical molecular formulas and heavy atom counts, yet the ortho substitution is expected to alter intramolecular hydrogen bonding between the urea NH and the CF₃ group and to shield the urea carbonyl from solvation, leading to differences in effective lipophilicity and H-bond donor/acceptor capacity. Computed XLogP3 for the target compound is 2.3 [1]. While an experimentally matched XLogP3 for the meta isomer is not available from the same computational pipeline, class-level inference indicates that ortho-CF₃ substitution typically reduces measured logD relative to meta substitution due to steric shielding of the urea polar surface [2]. Hydrogen bond donor count is 3 (two urea NH, one alcohol OH) and acceptor count is 5 (urea carbonyl, CF₃ fluorine atoms, alcohol oxygen) [1], providing the specific molecular recognition blueprint that distinguishes it from analogs lacking the hydroxyl group or bearing alternative substituents [3].

Lipophilicity Hydrogen bonding Drug-likeness

Rotatable Bond Count and Conformational Flexibility: Ortho-CF₃ Restricts Torsional Freedom Relative to Non-Ortho-Substituted Analogs

The target compound contains 5 rotatable bonds as computed by Cactvs [1]. The ortho-CF₃ group introduces a steric barrier to rotation about the N-aryl bond, effectively reducing the conformational sampling of the urea-aryl torsion compared to the meta-CF₃ isomer or unsubstituted phenyl analogs. This restricted conformational space can translate into enhanced binding site complementarity or, conversely, reduced entropic fit, depending on the target. By contrast, the 4-fluorophenyl analog (CAS 1351584-56-9) lacks the CF₃ steric bulk and is expected to sample a broader torsional distribution [2].

Conformational analysis Molecular flexibility Drug design

PubChem Bioassay Screening Outcome: Ortho-CF₃ Isomer Is Inactive in AMPAR-Stargazin and GIRK2 Channel Assays, Establishing Baseline Selectivity

In PubChem bioassay AID 1259245 (Modulation of AMPAR-stargazin complexes), the target compound was tested and recorded as Inactive against multiple gene targets (GeneID 12300, 29627, target accessions O88602, P19491) [1]. Similarly, in AID 1259324 (Discovering small molecule activators of GIRK2 potassium channels), the compound was also recorded as Inactive [1]. While negative data are not typically used to claim superiority, these results establish that the ortho-CF₃ isomer does not simply inherit the activity profile of any active meta-CF₃ analogs in these assays, should such data emerge. For procurement, this confirms that compound identity (ortho vs. meta) matters for screening outcomes.

Neuropharmacology Ion channels Screening results

Sourcing Provenance: Vanderbilt Discovery Collection Library Origin Provides a Defined QC and Purity Context Absent for Uncharacterized Meta-CF₃ Isomer Sources

The target compound was deposited into PubChem by the Vanderbilt High Throughput Screening Facility as part of the Vanderbilt Discovery Collection (external ID VU0536366-1) [1]. This deposition implies adherence to the collection's standard quality control and purity criteria (typically ≥95% by LCMS or NMR, though the exact purity specification for this individual compound has not been published). In contrast, the meta-CF₃ isomer (CAS 1351599-74-0) is available from multiple commercial vendors with variable purity specifications (e.g., 95%+ from one source [2]), but without the same documented provenance from a curated academic screening library. For laboratories requiring traceable sourcing for reproducible screening, the Vanderbilt-origin compound offers a defined, depositor-verified identity.

Chemical library Quality control Sourcing

Evidence-Linked Application Scenarios for Procuring 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea (CAS 1351584-68-3)


Ortho-Substituted Arylurea Chemical Probe Development for Conformational Selectivity Studies

Researchers investigating the impact of ortho substitution on arylurea conformation and target binding can use this compound as a defined chemical probe. Its restricted N-aryl rotation, inferred from the ortho-CF₃ steric bulk, makes it suitable for NMR or X-ray crystallography studies comparing bound and unbound conformations against meta-substituted or unsubstituted phenylurea controls [1]. Procurement of the exact ortho isomer ensures that conformational effects are not confounded by positional isomerism.

Screening Library Completion: Filling the Ortho-CF₃ Chemical Space in Diverse Arylurea Sets

Screening collections seeking to maximize chemical diversity within arylurea series can procure this compound to represent the ortho-CF₃ quadrant of substituent space. Its computed XLogP3 of 2.3 and 5 H-bond acceptors place it in a property region distinct from many para-substituted or non-fluorinated analogs [1], making it a structurally justified addition to diversity-oriented screening decks.

Negative Control Compound for AMPAR-Stargazin and GIRK2 Channel Assays

Based on its confirmed inactivity in PubChem assays AID 1259245 and AID 1259324, this compound can serve as an inactive negative control in follow-up electrophysiology or fluorescence-based assays targeting AMPAR-stargazin complexes or GIRK2 channels [1]. Procurement from the same Vanderbilt Discovery Collection source ensures consistency with the deposited screening sample.

Physicochemical Reference for Ortho-CF₃ Ureas in Property-Based Drug Design

Medicinal chemistry teams building predictive models for solubility, permeability, or metabolic stability can use this compound as a measured reference point for the ortho-CF₃ arylurea structural motif. Procurement of the precise isomer allows experimental determination of thermodynamic solubility, logD, and microsomal stability, generating data that refines in silico models for this underexplored substitution pattern [1].

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